molecular formula C9H7NOS B15199156 Benzo[b]thiophene-5-carbaldehyde oxime

Benzo[b]thiophene-5-carbaldehyde oxime

Katalognummer: B15199156
Molekulargewicht: 177.22 g/mol
InChI-Schlüssel: GQISMTJZMGLWJR-UXBLZVDNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[b]thiophene-5-carbaldehyde oxime is a chemical compound derived from benzo[b]thiophene, a heterocyclic compound containing a sulfur atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzo[b]thiophene-5-carbaldehyde oxime typically involves the reaction of benzo[b]thiophene-5-carbaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an ethanol-water mixture at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[b]thiophene-5-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Substituted oximes with various functional groups.

Wissenschaftliche Forschungsanwendungen

Benzo[b]thiophene-5-carbaldehyde oxime has several scientific research applications:

Wirkmechanismus

The mechanism of action of benzo[b]thiophene-5-carbaldehyde oxime depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific bioactive molecule derived from this compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzo[b]thiophene-2-carbaldehyde: Another derivative of benzo[b]thiophene with similar chemical properties.

    Benzo[b]thiophene-3-carbaldehyde: A positional isomer with different reactivity.

    Thiophene-2-carbaldehyde: A simpler thiophene derivative with similar functional groups.

Uniqueness

Benzo[b]thiophene-5-carbaldehyde oxime is unique due to the presence of both the benzo[b]thiophene ring and the oxime functional group, which imparts specific chemical reactivity and potential bioactivity. This combination of structural features makes it a valuable intermediate in the synthesis of complex molecules with diverse applications .

Eigenschaften

Molekularformel

C9H7NOS

Molekulargewicht

177.22 g/mol

IUPAC-Name

(NE)-N-(1-benzothiophen-5-ylmethylidene)hydroxylamine

InChI

InChI=1S/C9H7NOS/c11-10-6-7-1-2-9-8(5-7)3-4-12-9/h1-6,11H/b10-6+

InChI-Schlüssel

GQISMTJZMGLWJR-UXBLZVDNSA-N

Isomerische SMILES

C1=CC2=C(C=CS2)C=C1/C=N/O

Kanonische SMILES

C1=CC2=C(C=CS2)C=C1C=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.